Lipophilicity Advantage Over the Des-Methyl Analog: 0.55 log Unit Higher clogP and Elimination of a Hydrogen-Bond Donor
The target compound exhibits a calculated logP (clogP) of 2.32, which is 0.55 log units higher than that of its des-methyl analog, 1-(4-tert-butylphenyl)sulfonylpyrazole (clogP = 1.77) [1][2]. Critically, the target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the des-methyl analog has one HBD (the unsubstituted pyrazole N–H) [1][2]. The combination of higher lipophilicity and the complete absence of HBD is strongly associated with improved passive membrane permeability; each additional HBD has been estimated to reduce permeability by approximately 10-fold in Caco-2 models, and a ΔlogP of +0.5 can shift a compound from low to moderate permeability classification [3].
| Evidence Dimension | Computed lipophilicity (clogP) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | clogP = 2.32, HBD = 0 |
| Comparator Or Baseline | 1-(4-Tert-butylphenyl)sulfonylpyrazole: clogP = 1.77, HBD = 1 |
| Quantified Difference | ΔclogP = +0.55; ΔHBD = –1 |
| Conditions | clogP and HBD computed by the ECBD database using standard fragmental methods; the des-methyl analog lacks the 3-methyl substituent on the pyrazole ring |
Why This Matters
For procurement in a drug discovery program, the 0.55 log unit lipophilicity gain and elimination of an HBD directly translate into a predicted permeability advantage that can determine whether a compound achieves intracellular target engagement or fails due to membrane barrier limitations.
- [1] ECBD, Compound EOS43358: 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole. clogP 2.32, HBD 0. sildrug.ibb.waw.pl/ecbd/EOS43358/ (accessed 2026). View Source
- [2] ECBD, Compound entry for 1-(4-tert-butylphenyl)sulfonylpyrazole: clogP 1.77, HBD 1. sildrug.ibb.waw.pl (accessed 2026). View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
